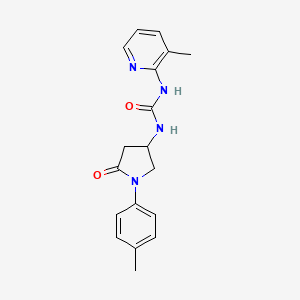
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane (CDPMCP) is a complex and versatile molecule that is used in a variety of scientific research applications. It is a combination of both a carbanide and a dichlororuthenium compound, with a pentamethylcyclopentane as a part of its structure. CDPMCP is a useful molecule due to its ability to act as a catalyst in a variety of chemical reactions. It has a wide range of applications in both organic and inorganic chemistry, and it is also used in biochemistry and other areas of scientific research.
Aplicaciones Científicas De Investigación
Catalysis and Organometallic Chemistry
1,2,3,4,5-Pentamethylcyclopentane serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl. This ligand is commonly used in organometallic chemistry and catalysis. Specifically, it forms complexes with transition metals, leading to various applications:
- Catalyst for C-H Activation Reactions : Pentamethylcyclopentadienylrhodium (III) chloride dimer ([Rh(C5Me5)Cl2]2) acts as a catalyst for oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and ortho C-H olefination of phenol derivatives .
Metal Organic Chemical Vapor Deposition (MOCVD)
1,2,3,4,5-Pentamethylcyclopentadiene finds application as a growth modifier chemical during MOCVD. Specifically, it is employed in the deposition of iron from iron pentacarbonyl, contributing to thin film growth and material engineering .
Environmental Chemistry
While not directly related to the compound itself, understanding its environmental behavior is essential:
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves the reaction of dichlororuthenium with carbanide in the presence of 1,2,3,4,5-pentamethylcyclopentane as a solvent.", "Starting Materials": [ "Dichlororuthenium", "Carbanide", "1,2,3,4,5-pentamethylcyclopentane" ], "Reaction": [ "Add dichlororuthenium to a flask containing 1,2,3,4,5-pentamethylcyclopentane as a solvent", "Add carbanide to the flask and stir the mixture for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the final product, Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane" ] } | |
Número CAS |
96503-27-4 |
Fórmula molecular |
C11H18Cl2Ru |
Peso molecular |
322.24 |
Nombre IUPAC |
carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2 |
SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)

![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)

![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)
![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)
![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)

![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)
![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)